n-Acryloylalanine
Overview
Description
n-Acryloylalanine: is an organic compound with the molecular formula C6H9NO3. It is a derivative of alanine, an amino acid, where the amino group is replaced by an acryloyl group. This compound is known for its applications in polymer chemistry, particularly in the synthesis of hydrogels and other polymeric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Acryloylalanine can be synthesized through the reaction of alanine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: n-Acryloylalanine undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical polymerization, often initiated by ammonium persulfate.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield alanine and acrylic acid.
Common Reagents and Conditions:
Polymerization: Ammonium persulfate as an initiator, often in the presence of emulsifiers like gelatin.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Polymerization: Poly(this compound) hydrogels.
Hydrolysis: Alanine and acrylic acid.
Scientific Research Applications
n-Acryloylalanine has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of hydrogels with unique properties such as high toughness and shape memory.
Biomedical Engineering: Hydrogels derived from this compound are explored for tissue engineering, drug delivery, and as bio-adhesives.
Material Science: The compound is used to create materials with specific optical activities and mechanical properties.
Mechanism of Action
The mechanism by which n-acryloylalanine exerts its effects is primarily through its ability to polymerize and form hydrogels. The polymerization process involves the formation of covalent bonds between monomer units, leading to a three-dimensional network. This network can absorb and retain large amounts of water, making it useful in various applications .
Comparison with Similar Compounds
n-Acryloylglycine: Similar in structure but derived from glycine instead of alanine.
n-Acryloylvaline: Derived from valine, another amino acid.
Uniqueness: n-Acryloylalanine is unique due to its specific properties such as optical activity and the ability to form tough, shape-memory hydrogels. These properties make it particularly valuable in biomedical and material science applications .
Properties
IUPAC Name |
2-(prop-2-enoylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-5(8)7-4(2)6(9)10/h3-4H,1H2,2H3,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRBGMXQDAMDAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286451 | |
Record name | n-acryloylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19883-36-4, 10353-17-0 | |
Record name | NSC288736 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC45841 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-acryloylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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